molecular formula C18H27N3O9S B2639839 N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-15-7

N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2639839
CAS No.: 868983-15-7
M. Wt: 461.49
InChI Key: CSJGHIYSLRSJCE-UHFFFAOYSA-N
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Description

N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O9S and its molecular weight is 461.49. The purity is usually 95%.
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Scientific Research Applications

Novel Sulfonamide Derivatives as VEGFR-2 Inhibitors

Novel sulfonamides with a 3,4-dimethoxyphenyl moiety have been designed, synthesized, and evaluated for their in vitro anticancer activity against several cancer cell lines. These compounds were assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Among the derivatives, certain compounds showed significant cytotoxic activities. The most active derivatives were further evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, displaying more activity as VEGFR-2 inhibitors than the reference drug dasatinib. Molecular docking revealed promising interactions with the active site of VEGFR-2, suggesting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2016).

Chiral Auxiliary-Bearing Isocyanides Synthesis

The synthesis of optically active derivatives, such as the strongly fluorescent (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole and its enantiomer, was achieved from 3,4-dimethoxybenzoyl chloride. These compounds exhibit high fluorescence quantum yields, highlighting their potential in the development of fluorescent probes or materials with specific optical properties (Tang & Verkade, 1996).

Novel Synthetic Approaches to Oxalamides

A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology provides a new formula for synthesizing both anthranilic acid derivatives and oxalamides, demonstrating its utility in creating compounds with potential biological activities (Mamedov et al., 2016).

Properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O9S/c1-26-13-6-5-12(9-14(13)27-2)31(24,25)21-7-8-30-15(21)10-19-17(22)18(23)20-11-16(28-3)29-4/h5-6,9,15-16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJGHIYSLRSJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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